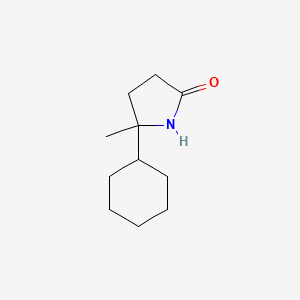
5-Cyclohexyl-5-methyl-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclohexyl-5-methyl-2-pyrrolidinone: is a chemical compound with the molecular formula C₁₁H₁₉NO. It belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by a cyclohexyl and a methyl group attached to the pyrrolidinone ring. Pyrrolidinones are known for their versatile biological activities and are used as scaffolds in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexyl-5-methyl-2-pyrrolidinone typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylmethylamine with methyl acrylate, followed by cyclization under acidic conditions to form the pyrrolidinone ring .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Cyclohexyl-5-methyl-2-pyrrolidinone can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction of the carbonyl group in the pyrrolidinone ring can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrrolidinones.
Applications De Recherche Scientifique
Chemistry: 5-Cyclohexyl-5-methyl-2-pyrrolidinone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various bioactive molecules and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It is used in the development of new drugs targeting specific biological pathways .
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including infections and cancer. Its derivatives are investigated for their pharmacological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers .
Mécanisme D'action
The mechanism of action of 5-Cyclohexyl-5-methyl-2-pyrrolidinone involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
2-Pyrrolidinone: A simpler analog with a similar lactam structure but without the cyclohexyl and methyl groups.
5-Methyl-2-pyrrolidinone: Similar to 5-Cyclohexyl-5-methyl-2-pyrrolidinone but lacks the cyclohexyl group.
Uniqueness: this compound is unique due to the presence of both cyclohexyl and methyl groups, which confer distinct physicochemical properties and biological activities. These structural features enhance its potential as a versatile scaffold in drug design and development .
Propriétés
Numéro CAS |
6139-31-7 |
|---|---|
Formule moléculaire |
C11H19NO |
Poids moléculaire |
181.27 g/mol |
Nom IUPAC |
5-cyclohexyl-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C11H19NO/c1-11(8-7-10(13)12-11)9-5-3-2-4-6-9/h9H,2-8H2,1H3,(H,12,13) |
Clé InChI |
MOZWSOGYOUQJSF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(=O)N1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


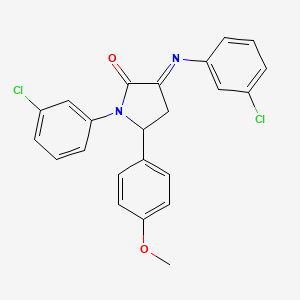
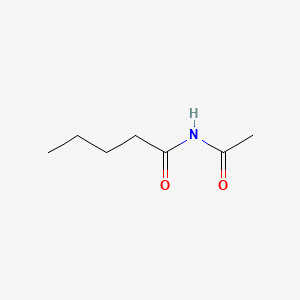
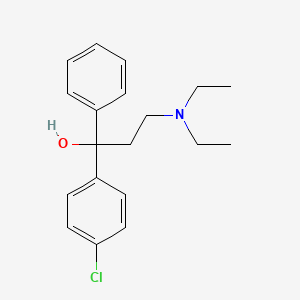
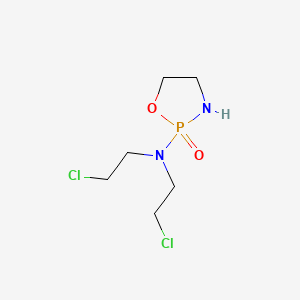

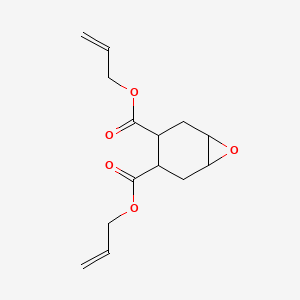
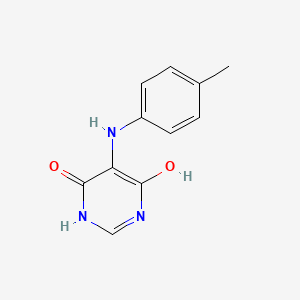
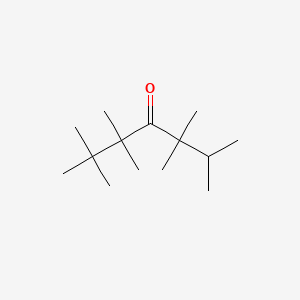
![[(E)-(4-Bromophenyl)diazenyl][2-(4-bromophenyl)hydrazinylidene]acetonitrile](/img/structure/B14732813.png)


![N-[(4-ethylphenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B14732845.png)


